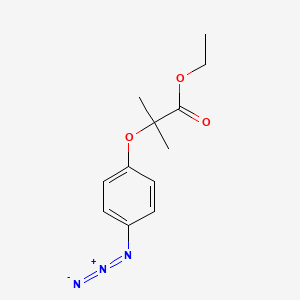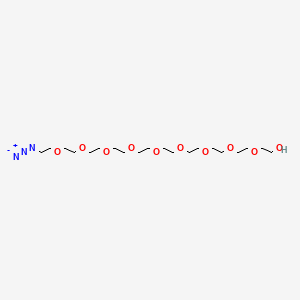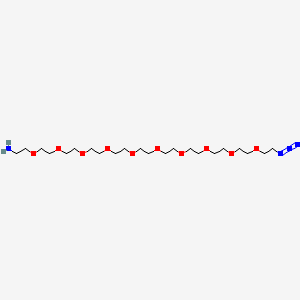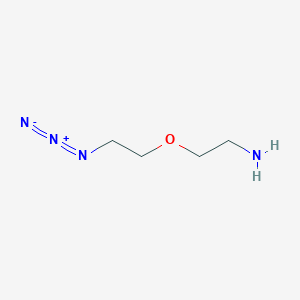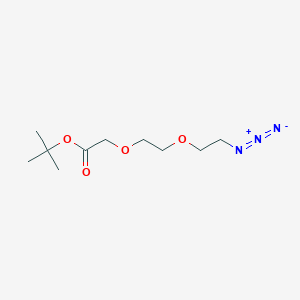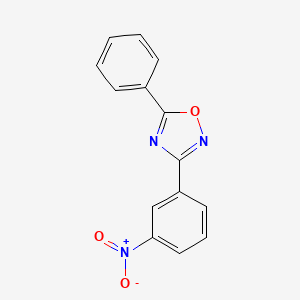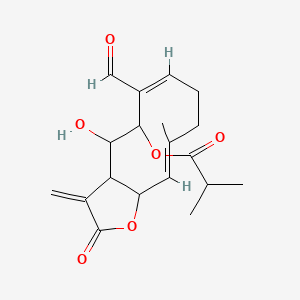
Acantholide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acantholide is a Sesquiterpene lactone from Acanthospermum glabratum. It has been investigated for anticancer effects, but none were found. It is toxic to humans.
Scientific Research Applications
Anticancer Properties
Acantholide has shown potential in anticancer research. A study by Elkhayat et al. (2004) discovered that acantholide E exhibited cytotoxicity against the mouse lymphoma L5187Y cell line, indicating its potential use in cancer treatment (Elkhayat et al., 2004). Furthermore, Saleh et al. (1980) isolated cytotoxic compounds from Acanthospermum glabratum, including acantholide, which further supports its potential use in cancer research (Saleh et al., 1980).
Antimicrobial Activity
Acantholide demonstrates significant antimicrobial activity. The study by Elkhayat et al. (2004) also found that acantholide B was active against various bacteria and fungi, including Staphylococcus aureus and Candida albicans (Elkhayat et al., 2004).
Anti-inflammatory and Antioxidant Properties
Acantholide and related compounds have also been explored for their anti-inflammatory and antioxidant properties. Han et al. (2019) reported that acanthoic acid, a compound related to acantholide, modulated lipogenesis in nonalcoholic fatty liver disease via FXR/LXRs-dependent manner, indicating its anti-inflammatory potential (Han et al., 2019).
properties
CAS RN |
72548-16-4 |
|---|---|
Product Name |
Acantholide |
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(6E,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H24O6/c1-10(2)18(22)25-17-13(9-20)7-5-6-11(3)8-14-15(16(17)21)12(4)19(23)24-14/h7-10,14-17,21H,4-6H2,1-3H3/b11-8+,13-7- |
InChI Key |
MWYCMNPDBWRCKB-XJZCXBHUSA-N |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\CC1)/C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2 |
SMILES |
CC1=CC2C(C(C(C(=CCC1)C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(C(C(=CCC1)C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acantholide; NSC 277282; NSC277282; NSC-277282 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1666405.png)

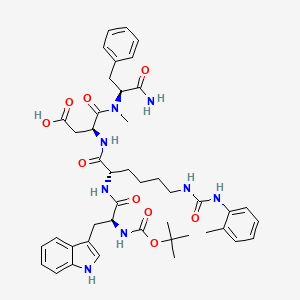
![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)



